L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide
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Overview
Description
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds This compound is composed of five amino acids: tyrosine, alanine, tryptophan, phenylalanine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide depends on its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes, composed of a linear sequence of 31 amino acids.
Liraglutide: Another peptide used for diabetes treatment, with a sequence that includes glycine, histidine, and other amino acids.
Pasireotide: A synthetic cyclic hexapeptide with somatostatin-like activity, used in the treatment of Cushing’s disease.
Uniqueness
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide is unique due to its specific amino acid sequence and potential applications. Unlike semaglutide and liraglutide, which are primarily used for diabetes treatment, this compound has broader applications in chemistry, biology, and medicine. Its unique sequence allows for specific interactions with molecular targets, making it a valuable tool in scientific research.
Properties
CAS No. |
77208-16-3 |
---|---|
Molecular Formula |
C37H45N7O6S |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C37H45N7O6S/c1-22(41-35(48)28(38)18-24-12-14-26(45)15-13-24)34(47)43-32(20-25-21-40-29-11-7-6-10-27(25)29)37(50)44-31(19-23-8-4-3-5-9-23)36(49)42-30(33(39)46)16-17-51-2/h3-15,21-22,28,30-32,40,45H,16-20,38H2,1-2H3,(H2,39,46)(H,41,48)(H,42,49)(H,43,47)(H,44,50)/t22-,28-,30-,31-,32+/m0/s1 |
InChI Key |
JRLIKMWROZMWGB-DLCFQVRISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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